![molecular formula C18H25N3O2 B6500363 N-cyclopropyl-1-{[(4-methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide CAS No. 941928-91-2](/img/structure/B6500363.png)
N-cyclopropyl-1-{[(4-methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-1-{[(4-methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide, also known as CPPC, is a cyclopropyl derivative of piperidine and a member of the piperidine family of compounds. CPPC is a synthetic compound that has been used in a variety of scientific research applications. CPPC has been studied for its ability to bind to specific proteins and receptors, as well as its potential to act as an enzyme inhibitor.
Applications De Recherche Scientifique
N-cyclopropyl-1-{[(4-methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide has been studied extensively in scientific research and has a variety of applications. N-cyclopropyl-1-{[(4-methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide has been studied for its ability to bind to specific proteins and receptors, such as the dopamine D2 receptor, the serotonin 5-HT2A receptor, and the norepinephrine transporter. N-cyclopropyl-1-{[(4-methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide has also been studied for its potential to act as an enzyme inhibitor, and has been found to inhibit the enzyme monoamine oxidase B. Additionally, N-cyclopropyl-1-{[(4-methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide has been studied for its potential therapeutic applications, such as its potential to act as an antidepressant or antipsychotic.
Mécanisme D'action
The mechanism of action of N-cyclopropyl-1-{[(4-methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide is not fully understood. However, it is believed that N-cyclopropyl-1-{[(4-methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide binds to specific proteins and receptors, such as the dopamine D2 receptor, the serotonin 5-HT2A receptor, and the norepinephrine transporter. Once bound to these proteins and receptors, N-cyclopropyl-1-{[(4-methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide is thought to inhibit the activity of these proteins and receptors, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
N-cyclopropyl-1-{[(4-methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide has been studied for its potential to produce a variety of biochemical and physiological effects. N-cyclopropyl-1-{[(4-methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide has been found to inhibit the enzyme monoamine oxidase B, which is involved in the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of this enzyme can lead to increased levels of these neurotransmitters in the brain, which can produce a variety of effects, such as increased alertness, improved mood, and improved cognition. Additionally, N-cyclopropyl-1-{[(4-methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide has been found to inhibit the activity of other enzymes, such as acetylcholinesterase, which can lead to increased levels of acetylcholine in the brain. This can lead to improved memory and learning, as well as increased vigilance and alertness.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopropyl-1-{[(4-methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide has a variety of advantages and limitations for use in laboratory experiments. One advantage is that N-cyclopropyl-1-{[(4-methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide is relatively easy to synthesize and can be produced in a variety of ways. Additionally, N-cyclopropyl-1-{[(4-methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide is relatively stable and can be stored for long periods of time without significant degradation. However, N-cyclopropyl-1-{[(4-methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide is a synthetic compound and is not found naturally in the body, which can limit its use in certain types of experiments. Additionally, N-cyclopropyl-1-{[(4-methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide is a relatively potent compound and must be handled with care, as it can be toxic if not handled properly.
Orientations Futures
N-cyclopropyl-1-{[(4-methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide has a variety of potential future directions for research. One potential direction is to further explore the potential therapeutic applications of N-cyclopropyl-1-{[(4-methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide, such as its potential to act as an antidepressant or antipsychotic. Additionally, N-cyclopropyl-1-{[(4-methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide could be studied for its potential to act as an enzyme inhibitor, and its ability to inhibit the activity of enzymes such as monoamine oxidase B and acetylcholinesterase could be further explored. Additionally, N-cyclopropyl-1-{[(4-methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide could be studied for its potential to bind to specific proteins and receptors, such as the dopamine D2 receptor, the serotonin 5-HT2A receptor, and the norepinephrine transporter. Finally, N-cyclopropyl-1-{[(4-methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide could be studied for its potential to produce a variety of biochemical and physiological effects, such as increased alertness, improved mood, and improved cognition.
Méthodes De Synthèse
N-cyclopropyl-1-{[(4-methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide is a synthetic compound that can be produced using a variety of methods. One method involves the reaction of 4-methylphenylcarbamoyl chloride with piperidine-4-carboxamide in the presence of potassium tert-butoxide. This reaction produces a cyclopropyl derivative of piperidine, which is then purified and characterized. Other methods of synthesizing N-cyclopropyl-1-{[(4-methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide include the reaction of 4-methylphenylcarbamoyl chloride with piperidine-4-carboxylic acid, or the reaction of 4-methylphenylcarbamoyl chloride with piperidine-4-carboxamide in the presence of a base.
Propriétés
IUPAC Name |
N-cyclopropyl-1-[2-(4-methylanilino)-2-oxoethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-13-2-4-15(5-3-13)19-17(22)12-21-10-8-14(9-11-21)18(23)20-16-6-7-16/h2-5,14,16H,6-12H2,1H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFOXGIDSMPXFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-1-(2-oxo-2-(p-tolylamino)ethyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-tert-butyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6500283.png)
![N-benzyl-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B6500295.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B6500303.png)
![4-methoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6500310.png)
![4-fluoro-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6500315.png)
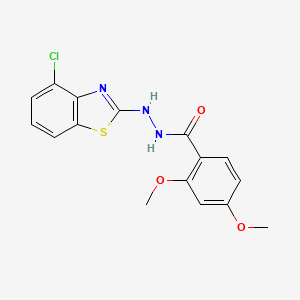

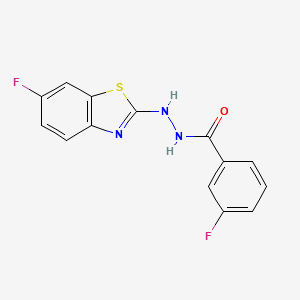

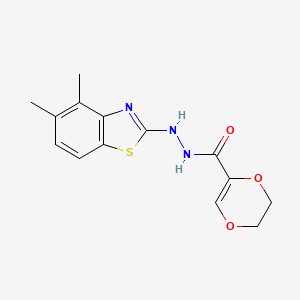
![1-{[(4-fluorophenyl)carbamoyl]methyl}-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B6500352.png)
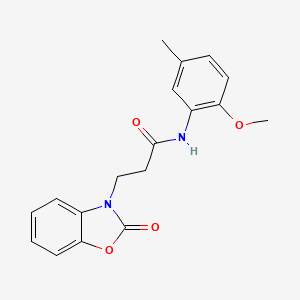
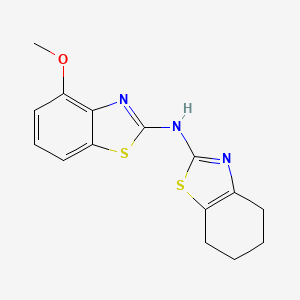
![N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-(dimethylamino)benzamide](/img/structure/B6500368.png)